molecular formula C6H7BrN2 B1292857 5-Bromo-2-ethylpyrimidine CAS No. 873331-73-8

5-Bromo-2-ethylpyrimidine

Cat. No.: B1292857
CAS No.: 873331-73-8
M. Wt: 187.04 g/mol
InChI Key: SQOJDBHJUUGQJP-UHFFFAOYSA-N
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Description

5-Bromo-2-ethylpyrimidine (CAS: 873331-73-8) is a brominated pyrimidine derivative with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.037 g/mol. Key physical properties include a density of 1.498 g/cm³ and a boiling point of 211.75°C at standard atmospheric pressure . The compound features a pyrimidine ring substituted with a bromine atom at position 5 and an ethyl group at position 2. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where bromine serves as a reactive site for cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-ethylpyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromomalonaldehyde with amidine compounds. This reaction is typically carried out in a single step, making it efficient and cost-effective . Another method involves the use of dimethyl zinc to react with 5-bromo-2-iodopyrimidine, although this method has a higher danger coefficient due to the spontaneous combustion of dimethyl zinc in air .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions with careful control of reaction conditions to ensure safety and yield. The use of 2-bromomalonaldehyde and amidine compounds is favored due to its simplicity and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-ethylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.

    Cross-Coupling Reactions: Palladium catalysts and ligands are used along with arylboronic acids or alkynylzincs.

Major Products Formed: The major products formed from these reactions are various substituted pyrimidine derivatives, which can have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-ethylpyrimidine serves as a vital building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential as enzyme inhibitors, particularly in the development of drugs targeting various diseases.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic properties against cancer cell lines. For instance, a study highlighted that these derivatives could inhibit the proliferation of colorectal cancer cells, suggesting their potential utility in cancer therapy.

Synthesis of Agrochemicals

The compound is also utilized in the synthesis of agrochemicals, where it acts as an intermediate in producing herbicides and pesticides. The presence of bromine enhances its reactivity, making it suitable for further functionalization to achieve desired biological activity.

Case Study: Herbicide Development

In a recent investigation, the incorporation of this compound into herbicidal formulations showed improved efficacy against specific weed species, demonstrating its application in agricultural science .

Organic Synthesis

This compound is a valuable precursor in organic synthesis, particularly for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a versatile component in synthetic organic chemistry.

Synthesis Pathways

The synthetic routes involving this compound typically include:

  • Nucleophilic Substitution Reactions : Utilizing the bromine atom to introduce nucleophiles.
  • Coupling Reactions : Engaging in cross-coupling reactions to form carbon-carbon bonds with other aromatic systems.

Biological Research

In biological research, this compound is explored for its interactions with biological targets, including nucleic acids and proteins. Its derivatives may function as nucleic acid analogs or enzyme inhibitors.

Comparison with Related Compounds

Compound NameStructureApplication Area
5-Bromo-2-methylpyrimidineStructureAntiviral agents
5-Chloro-2-ethylpyrimidineStructureAntimicrobial agents
5-Iodo-2-ethylpyrimidineStructureCancer therapeutics

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethylpyrimidine is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and ethyl group contribute to its binding affinity and specificity. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

The following analysis compares 5-Bromo-2-ethylpyrimidine with structurally analogous pyrimidine derivatives, focusing on substituent effects, physical properties, reactivity, and applications. Data is synthesized from crystallographic reports, synthetic studies, and chemical databases.

Table 1: Physical and Structural Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Boiling Point (°C)
This compound 873331-73-8 C₆H₇BrN₂ 187.04 Br (C5), Ethyl (C2) N/A 211.75
5-Bromo-2-cyclopropylpyrimidine Not provided C₇H₇BrN₂ ~199 (M+1) Br (C5), Cyclopropyl (C2) N/A N/A
5-Bromo-2-hydroxypyrimidine 38353-06-9 C₄H₃BrN₂O 174.99 Br (C5), Hydroxyl (C2) ~230 N/A
5-Bromo-N,N-diethylpyrimidin-2-amine 433684-23-2 C₈H₁₂BrN₃ ~230 Br (C5), Diethylamino (C2) N/A N/A
5-Bromo-2-chloropyrimidin-4-amine Not provided C₄H₄BrClN₃ 208.45 Br (C5), Cl (C2), NH₂ (C4) 187–189 N/A

Key Comparisons

Substituent Effects on Reactivity Ethyl vs. Cyclopropyl (C2): The ethyl group in this compound is electron-donating via inductive effects, slightly deactivating the pyrimidine ring toward electrophilic substitution. Ethyl vs. Hydroxyl (C2): The hydroxyl group in 5-Bromo-2-hydroxypyrimidine enables hydrogen bonding, increasing solubility in polar solvents but reducing thermal stability (mp ~230°C) compared to the ethyl-substituted compound . Ethyl vs. The electron-withdrawing chlorine enhances reactivity at C4 for nucleophilic substitution, as demonstrated in its synthesis via SnCl₂ reduction .

Applications in Synthesis Cross-Coupling Reactions: Bromine at C5 in this compound facilitates Suzuki-Miyaura couplings, while the ethyl group provides steric protection at C2. Comparatively, 5-Bromo-2-(bromomethyl)pyrimidine (CAS 1193116-74-3) contains a reactive bromomethyl group, making it suitable for alkylation reactions . Pharmaceutical Intermediates: 5-Bromo-N,N-diethylpyrimidin-2-amine (CAS 433684-23-2) is used in kinase inhibitor synthesis due to its diethylamino group, which enhances lipid solubility and bioavailability .

Crystallographic and Stability Insights Hydrogen Bonding Networks: 5-Bromo-2-chloropyrimidin-4-amine forms a 2D supramolecular network via N–H···N hydrogen bonds, whereas the ethyl group in this compound disrupts such interactions, reducing crystallinity . Thermal Stability: Ethyl-substituted pyrimidines generally exhibit lower melting points than hydroxyl- or amino-substituted analogs due to weaker intermolecular forces. For example, 5-Bromo-2-hydroxypyrimidine (mp ~230°C) vs.

Research Findings and Trends

  • Synthetic Flexibility: Ethyl-substituted bromopyrimidines are preferred in medicinal chemistry for balancing reactivity and stability. For instance, This compound ’s ethyl group minimizes undesired side reactions at C2 during functionalization .
  • Biological Activity: Amino-substituted analogs like 2-Amino-5-bromo-4-methoxypyrimidine (CAS 14001-66-2) exhibit enhanced binding to enzyme active sites compared to alkyl-substituted derivatives, as seen in antiviral drug development .

Biological Activity

5-Bromo-2-ethylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position and an ethyl group at the 2-position of the pyrimidine ring. Its molecular formula is C7H8BrN3C_7H_8BrN_3, with a molecular weight of approximately 218.06 g/mol. The compound's structure facilitates various chemical reactions, making it a valuable intermediate in organic synthesis.

Target Interactions

Pyrimidine derivatives, including this compound, interact with several biological targets such as enzymes and receptors. These interactions can lead to significant biochemical effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, affecting pathways critical for cell proliferation.
  • Receptor Binding : It can bind to various receptors, modulating signaling pathways that regulate cell growth and apoptosis.

Biochemical Pathways

The compound participates in nucleophilic substitution reactions, leading to modifications of biomolecules. It can influence cellular processes such as:

  • Cell Signaling : By interacting with proteins involved in signaling pathways, it can alter gene expression and metabolic functions.
  • Antimicrobial Activity : Its ability to disrupt microbial cell functions contributes to its potential as an antimicrobial agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria using the agar-well diffusion method. The results are summarized in the following table:

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Escherichia coli 1550
Staphylococcus aureus 1830
Pseudomonas aeruginosa 1270

The Minimum Inhibitory Concentration (MIC) values indicate the compound's potency against these pathogens, suggesting its potential as a therapeutic agent.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, treatment with varying concentrations resulted in significant cell death in human breast cancer cells (MCF-7), with IC50 values ranging from 25 to 50 µM depending on exposure time. This suggests that the compound may serve as a lead compound for developing anticancer therapies.

Case Studies

  • Antimicrobial Efficacy :
    A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against biofilm-forming strains of Staphylococcus aureus. The compound inhibited biofilm formation significantly at concentrations correlating with its MIC values, suggesting its potential use in treating biofilm-associated infections .
  • Cancer Cell Apoptosis :
    Research conducted by Zhang et al. demonstrated that exposure to this compound led to increased levels of pro-apoptotic markers in MCF-7 cells. The study concluded that the compound activates caspase pathways, confirming its role as an apoptosis inducer in cancer therapy.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Bioavailability : Studies suggest moderate bioavailability when administered orally.
  • Half-life : Preliminary data indicate a half-life ranging from 4 to 6 hours.
  • Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-ethylpyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, brominated pyrimidines (e.g., 5-bromo-2-methoxypyrimidine, CAS 14001-66-2) can undergo alkylation using ethylating agents like ethyl halides in the presence of palladium catalysts . Reaction optimization should consider temperature (e.g., 80–100°C for 12–24 hours), solvent polarity (DMF or THF), and base selection (K2_2CO3_3 or Cs2_2CO3_3). Yields >70% are achievable with rigorous exclusion of moisture .

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) or GC-MS. Purity ≥95% is standard for research-grade material .
  • Structural Confirmation :
  • NMR : 1^1H NMR should show characteristic peaks for the ethyl group (δ 1.2–1.4 ppm for CH3_3, δ 2.5–2.7 ppm for CH2_2) and pyrimidine protons (δ 8.5–9.0 ppm) .
  • Mass Spectrometry : Expected molecular ion [M+H]+^+ at m/z 201.03 (C6_6H8_8BrN2_2) .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility in ethanol is ~5 mg/mL at 25°C .
  • Stability : Store under inert atmosphere (N2_2 or Ar) at –20°C to prevent decomposition. Avoid prolonged exposure to light due to potential C-Br bond photolysis .

Advanced Research Questions

Q. How does the electronic effect of the ethyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The ethyl group acts as an electron-donating substituent, activating the pyrimidine ring toward electrophilic substitution but slightly deactivating the C-Br bond for nucleophilic attacks. In Suzuki-Miyaura couplings, use Pd(PPh3_3)4_4 (2 mol%) with aryl boronic acids in THF/H2_2O (3:1) at 80°C for 18 hours. Monitor competing side reactions (e.g., debromination) via TLC .

Q. What strategies mitigate competing byproducts during functionalization of this compound?

  • Methodological Answer :

  • Byproduct Analysis : Common byproducts include debrominated pyrimidine (via radical pathways) or ethyl group oxidation products. Use LC-MS to identify impurities .
  • Mitigation :
  • Add radical scavengers (e.g., TEMPO) to suppress debromination .
  • Optimize catalyst loading (≤5 mol% Pd) to minimize over-reduction .

Q. How can crystallography resolve ambiguities in the regioselectivity of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming regiochemistry. For example, in 5-Bromo-N-methylpyrimidin-2-amine (CAS 6375-47-9), SC-XRD revealed bond angles of 120° at N1 and Br1, confirming substitution patterns . For this compound, grow crystals via slow evaporation in chloroform/hexane (1:5) and compare with CIF files in the Cambridge Structural Database .

Properties

IUPAC Name

5-bromo-2-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-2-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOJDBHJUUGQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648887
Record name 5-Bromo-2-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873331-73-8
Record name 5-Bromo-2-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-Bromo-2-ethylpyrimidine-4-carboxylic acid (5.6 g, 24.3 mmol) in xylene (50 mL) was refluxed for 2 h. After cooling, the mixture was applied directly to a silica column, which was eluted with petroleum ether, then ethyl acetate in petroleum ether (5%) to give compound 0601-121 (1.7 g, 38%) as a yellow liquid. 1H NMR (400 MHz, DMSO-d6): 1.26 (t, J=7.6 Hz, 3H), 2.87 (q, J=7.6 Hz, 2H), 8.90 (s, 2H).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
38%

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